molecular formula C11H17BrN2 B1464763 5-Bromo-N-butyl-N,3-dimethyl-2-pyridinamine CAS No. 1220036-14-5

5-Bromo-N-butyl-N,3-dimethyl-2-pyridinamine

Cat. No. B1464763
CAS RN: 1220036-14-5
M. Wt: 257.17 g/mol
InChI Key: SLURVSBSWBTFMW-UHFFFAOYSA-N
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Description

5-Bromo-N-butyl-N,3-dimethyl-2-pyridinamine is a chemical compound with the molecular formula C11H17BrN2 . It has a molecular weight of 257.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2/c1-5-3-6 (8)4-10-7 (5)9-2/h3-4H,1-2H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as its density, melting point, and boiling point were not found in the web search results.

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-N-butyl-N,3-dimethyl-2-pyridinamine serves as a precursor for a diverse array of polyheterocyclic compounds. Research has leveraged its structure to construct new polyheterocyclic ring systems, demonstrating its utility in the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex molecules. These synthetic pathways often aim to explore the potential of these compounds in pharmaceutical applications, such as their antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Material Science and Photophysical Applications

The compound's derivatives have found applications in material science, particularly in the synthesis of zinc(II) phthalocyanines with benzenesulfonamide derivative substituents. These compounds exhibit promising photosensitizing abilities suitable for photocatalytic applications, a testament to their potential in environmental remediation and energy conversion technologies (Öncül, Öztürk, & Pişkin, 2021).

Pharmaceutical and Biological Research

In the realm of pharmaceutical and biological research, derivatives of this compound have been investigated for their biological activities. Studies have focused on their potential antimicrobial effects, exploring how these compounds can be leveraged to fight bacterial infections. The ongoing research into their biological efficacy underscores the broad applicability of this compound derivatives in developing new therapeutic agents (Ahmad et al., 2017).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-N-butyl-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-4-5-6-14(3)11-9(2)7-10(12)8-13-11/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLURVSBSWBTFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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